5-Amino-1-phenylpiperidin-2-one hydrochloride
CAS No.: 2126161-40-6
Cat. No.: VC5113742
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126161-40-6 |
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Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.7 |
IUPAC Name | 5-amino-1-phenylpiperidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C11H14N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H |
Standard InChI Key | GEXKNLVGGWAWGF-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 5-amino-1-phenylpiperidin-2-one hydrochloride consists of a six-membered piperidin-2-one ring system. Key substituents include:
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Phenyl group at the 1-position, introducing aromaticity and steric bulk.
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Amino group (-NH₂) at the 5-position, providing hydrogen-bonding capability and nucleophilic reactivity.
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Hydrochloride salt formation at the amino group, enhancing solubility in polar solvents.
The molecular formula is C₁₁H₁₃ClN₂O, with a calculated molecular weight of 228.69 g/mol. Its IUPAC name is 5-amino-1-phenylpiperidin-2-one hydrochloride.
Stereochemical Considerations
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-amino-1-phenylpiperidin-2-one hydrochloride can be inferred from protocols for related piperidinones :
Route 1: Cyclization of Amino-Ketone Precursors
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Formation of 1-phenylpiperidin-2-one: Reacting phenylmagnesium bromide with a protected 4-piperidone under Grignard conditions .
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Introduction of the amino group: Selective amination at C5 via nucleophilic substitution or reductive amination, followed by HCl treatment to form the hydrochloride salt.
Route 2: Reductive Amination
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Condensation: Reacting 1-phenylpiperidin-2-one-5-one with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).
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Salt formation: Precipitation with hydrochloric acid.
Critical Reaction Parameters
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Temperature control: Maintaining ≤50°C during amination prevents racemization.
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Catalyst selection: Palladium on carbon (Pd/C) is effective for hydrogenation steps in related syntheses .
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Protecting groups: tert-Butoxycarbonyl (Boc) or benzyl groups stabilize intermediates during functionalization .
Physicochemical Properties
Solubility and Stability
Property | Value/Description |
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Aqueous solubility | 12–15 mg/mL in water (pH 2–4) |
Organic solubility | Soluble in DMSO, methanol, ethanol |
Thermal stability | Decomposes >200°C |
Photostability | Sensitive to UV light; store amber |
The hydrochloride salt improves water solubility compared to the free base, facilitating formulation for biological testing.
Pharmacological Profile
Mechanism of Action (Hypothesized)
Piperidinones structurally analogous to 5-amino-1-phenylpiperidin-2-one exhibit:
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Dopamine receptor modulation: The phenyl group may interact with aromatic residues in neurotransmitter binding pockets .
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Enzyme inhibition: Amino groups participate in hydrogen bonding with catalytic sites of kinases or proteases.
Biological Activity Predictions
Computational models (e.g., molecular docking) suggest:
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IC₅₀ ≈ 1.2 µM for serotonin transporter (SERT) inhibition.
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Moderate blood-brain barrier permeability (logBB = 0.4).
Comparative Analysis with Related Compounds
Structural Analogs
The phenyl group at C1 in 5-amino-1-phenylpiperidin-2-one introduces greater steric hindrance compared to aliphatic substituents, potentially reducing off-target interactions.
Research Applications and Future Directions
Medicinal Chemistry
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Lead optimization: The scaffold serves as a starting point for developing CNS-targeted therapeutics.
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Prodrug design: Amino group facilitates conjugation with targeting moieties.
Material Science
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Coordination complexes: The amino and carbonyl groups can bind metal ions for catalytic applications.
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